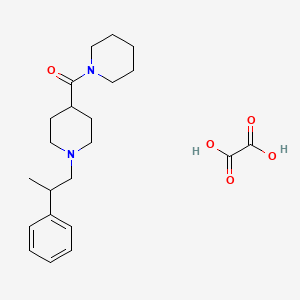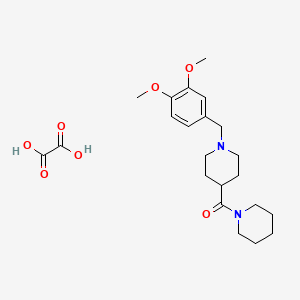
1-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)piperidine oxalate
Übersicht
Beschreibung
1-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)piperidine oxalate, also known as PPAP, is a synthetic compound that has gained attention in the scientific community due to its potential in treating various diseases. The compound was first synthesized in 1973 by a team of researchers led by Dr. David E. Nichols at Purdue University. Since then, PPAP has been extensively studied for its pharmacological properties and therapeutic potential.
Wirkmechanismus
The exact mechanism of action of 1-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)piperidine oxalate is not well understood, but it is thought to work by increasing the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and movement. By increasing dopamine levels, this compound may help to alleviate symptoms of depression and Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal studies. In addition to increasing dopamine levels, this compound has been shown to increase levels of norepinephrine and serotonin, two other neurotransmitters that play a role in regulating mood and behavior. This compound has also been shown to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)piperidine oxalate is that it is a well-established compound that has been extensively studied in animal models. This makes it a useful tool for researchers who are studying the mechanisms of action of dopamine and other neurotransmitters. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are many potential future directions for research on 1-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)piperidine oxalate. One area of interest is in developing new drugs that are based on the structure of this compound. Researchers are also interested in studying the effects of this compound on other neurotransmitters and in different disease models. Additionally, there is interest in developing new methods for synthesizing this compound that are more efficient and cost-effective. Overall, this compound is a promising compound that has the potential to lead to new treatments for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
1-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)piperidine oxalate has been studied for its potential in treating a variety of diseases, including depression, anxiety, and Parkinson's disease. In animal studies, this compound has been shown to increase dopamine levels in the brain, which is thought to be responsible for its therapeutic effects. This compound has also been shown to have antioxidant properties, which may make it useful in treating neurodegenerative diseases.
Eigenschaften
IUPAC Name |
oxalic acid;[1-(3-phenylpropyl)piperidin-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O.C2H2O4/c23-20(22-14-5-2-6-15-22)19-11-16-21(17-12-19)13-7-10-18-8-3-1-4-9-18;3-1(4)2(5)6/h1,3-4,8-9,19H,2,5-7,10-17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZVLZJQYDYOBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)CCCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(benzyloxy)-3-methoxybenzyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B3949939.png)
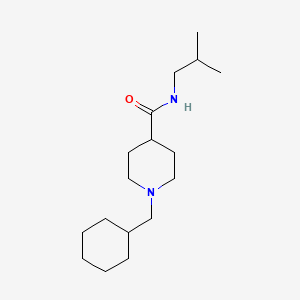
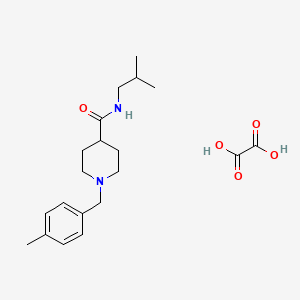

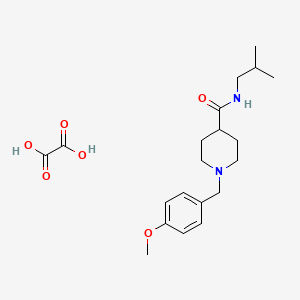
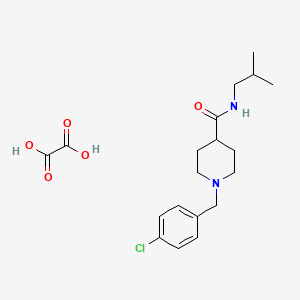
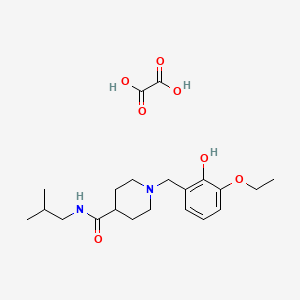
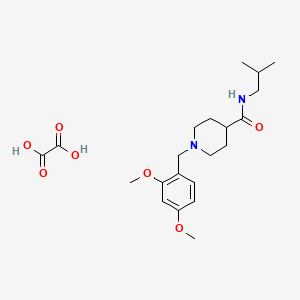
![1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate](/img/structure/B3949998.png)
![1-[(3-methyl-2-thienyl)methyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950018.png)
